N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a small-molecule compound featuring a pyridazinone core substituted at position 3 with a 4-methylphenyl group and an acetamide side chain linked to a 4-fluorophenyl moiety. The pyridazinone ring (1,6-dihydropyridazin-6-one) contributes to the compound’s planar aromatic structure, while the substituents modulate its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-2-4-14(5-3-13)17-10-11-19(25)23(22-17)12-18(24)21-16-8-6-15(20)7-9-16/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNZZHKTSEDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using methylbenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyridazinone Derivatives
Compounds sharing the pyridazinone scaffold exhibit variations in substituents that significantly influence their molecular weight, solubility, and binding affinity. Key examples include:
a) N-(4-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Molecular Formula : C₂₂H₁₆FN₃O₂
- Molecular Weight : 373.38 g/mol
- Key Features : Substitution at position 3 with a naphthalen-2-yl group enhances lipophilicity compared to the target compound’s 4-methylphenyl substituent. This modification may improve membrane permeability but reduce aqueous solubility .
b) 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- Molecular Formula : C₁₂H₉ClN₂O₃
- Molecular Weight : 264.67 g/mol
Quinazolinone/Pyridinone Hybrids (Compounds 8–12 from )
These hybrids combine pyridinone/quinazolinone cores with acetamide side chains. For example:
a) Compound 11
- Structure: N-(4-(5-cyano-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Molecular Formula : C₃₀H₂₂FN₅O₃S
- Molecular Weight : 551.60 g/mol
- Key Features: The fluorophenyl group and thioether linkage resemble the target compound’s substituents, but the extended quinazolinone system increases steric bulk and complexity. All compounds in this series exhibit melting points >300°C, suggesting high thermal stability .
Substituted Acetamide Derivatives
a) N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- Molecular Formula : C₂₃H₂₀N₄O₃
- Key Features : The acetamide group is linked to a 4-acetamidophenyl instead of 4-fluorophenyl, introducing hydrogen-bonding capacity. The naphthalen-1-yl substituent may enhance π-π stacking interactions compared to the target’s 4-methylphenyl group .
b) N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Molecular Formula : C₁₅H₁₀FN₃OS
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural analysis.
Impact of Substituents on Properties
- 4-Methylphenyl vs. Naphthalen-2-yl : The methyl group offers moderate lipophilicity, while naphthalen-2-yl increases steric bulk, possibly affecting pharmacokinetics .
- Pyridazinone Core: Contributes to planar rigidity, facilitating stacking interactions with aromatic residues in enzymes or antibodies .
Biological Activity
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyridazine ring with various substituents. The molecular formula is , and its IUPAC name is this compound. The key functional groups include:
- Fluorophenyl : Contributes to lipophilicity and potential receptor interactions.
- Methylphenyl : Enhances hydrophobic interactions.
- Pyridazine ring : Imparts unique electronic properties that may influence biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyridazine rings can inhibit the growth of various bacterial strains. The presence of electron-donating groups like methyl enhances this activity by stabilizing the transition state during enzyme inhibition.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Staphylococcus aureus |
| Compound B | 15.00 | Escherichia coli |
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with various receptors (e.g., estrogen receptors) may contribute to its anticancer effects.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Positioning : The position of fluorine and methyl groups plays a significant role in modulating activity.
- Pyridazine Ring Variability : Alterations in the pyridazine structure can lead to enhanced potency or selectivity for certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
